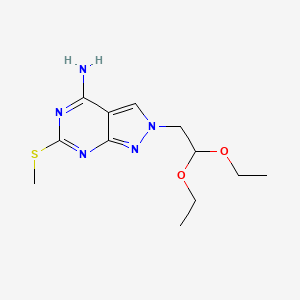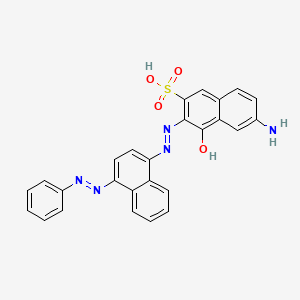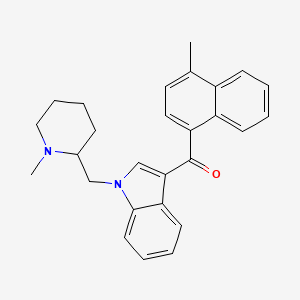
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the naphthoyl group and the N-methylpiperidinylmethyl moiety. Common reagents and conditions include:
Indole Formation: Fischer indole synthesis using phenylhydrazine and ketones.
Naphthoylation: Friedel-Crafts acylation with naphthoyl chloride.
N-Methylpiperidinylmethyl Introduction: Alkylation reactions using N-methylpiperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-chloronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-fluoronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methoxynaphthoyl)indole
Uniqueness
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
865359-88-2 |
|---|---|
Molekularformel |
C27H28N2O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(4-methylnaphthalen-1-yl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C27H28N2O/c1-19-14-15-24(22-11-4-3-10-21(19)22)27(30)25-18-29(26-13-6-5-12-23(25)26)17-20-9-7-8-16-28(20)2/h3-6,10-15,18,20H,7-9,16-17H2,1-2H3 |
InChI-Schlüssel |
RDMIHSQDEHAIDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



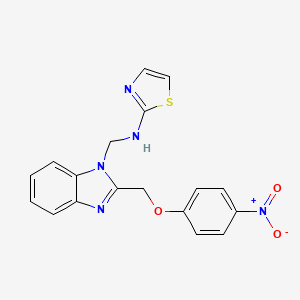
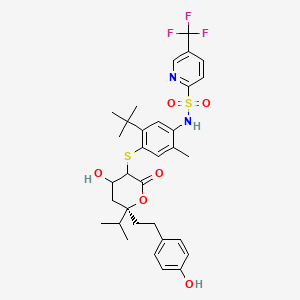
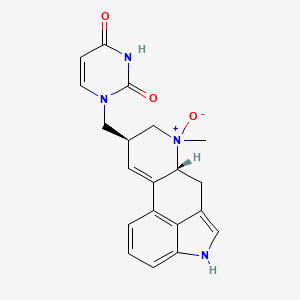
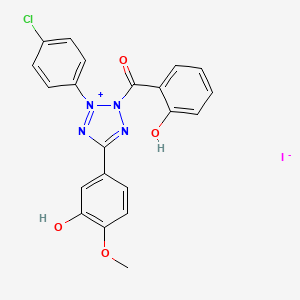
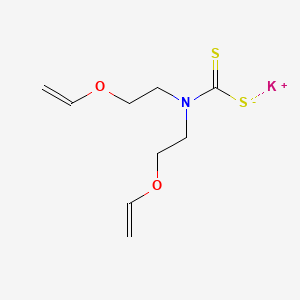
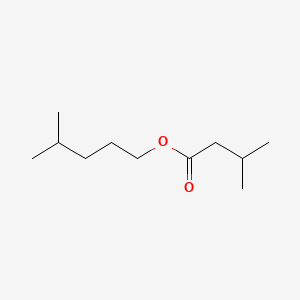

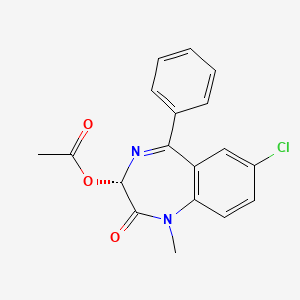

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
